(S)-Methyl piperidine-3-carboxylate
Overview
Description
“(S)-Methyl piperidine-3-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
(S)-Methyl piperidine-3-carboxylate is used as a key intermediate in the synthesis of novel heterocyclic compounds. For instance, it has been used in the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acids useful as achiral and chiral building blocks (Matulevičiūtė et al., 2021).
Biocatalysis
This compound is also instrumental in biocatalysis. A biocatalytic cascade involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes has been used to achieve enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines starting from keto acids or keto aldehydes (Hussain et al., 2016).
Cancer Research
In cancer research, derivatives of (S)-Methyl piperidine-3-carboxylate have been explored. For example, Aurora kinase inhibitors utilizing this compound have shown potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis. For example, the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate has been described, starting from Baylis–Hillman adducts (Salgado et al., 2019).
Development of Chiral Building Blocks
(S)-Methyl piperidine-3-carboxylate is used in the development of chiral building blocks. A study has examined C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for piperidine-related alkaloids (Takahata et al., 2002).
Neuroscientific Research
It has been investigated in neuroscience, particularly in studies examining the distribution of piperidine in the brain and its potential role in behavior and psychiatric disorders (Abood et al., 1961).
Stereochemical Studies
The compound is also pivotal in stereochemical studies, such as investigating the effects of substituents like cyano, amide, and carboxylate groups on piperidine base strength (Pedersen & Bols, 2005).
CO2 Absorption Research
In environmental chemistry, research has been conducted on the reaction between CO2 and piperidine, assessing the effect of molecular structural variations on CO2 absorption characteristics (Robinson et al., 2011).
Future Directions
Recombinant piperine and piperamide synthases can be used to facilitate the microbial production of a broad range of medicinally relevant aliphatic and aromatic piperamides based on a wide array of CoA-donors and amine-derived acceptors . This offers widespread applications and represents a promising future direction .
properties
IUPAC Name |
methyl (3S)-piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595844 | |
Record name | Methyl (3S)-piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl piperidine-3-carboxylate | |
CAS RN |
276248-50-1 | |
Record name | Methyl (3S)-piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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